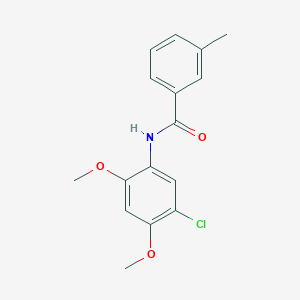
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide is a chemical compound characterized by the presence of a bromophenyl group attached to an oxolane-2-carboxamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-bromoaniline with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-bromophenyl)oxolane-2-carboxamide: Similar structure but with the bromine atom in a different position.
N-(4-aminophenyl)oxolane-2-carboxamide: Contains an amino group instead of a bromine atom.
Uniqueness
n-(4-Bromophenyl)tetrahydrofuran-2-carboxamide is unique due to the presence of the bromine atom in the para position, which can influence its reactivity and biological activity. This structural feature can make it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H12BrNO2 |
|---|---|
Poids moléculaire |
270.12 g/mol |
Nom IUPAC |
N-(4-bromophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h3-6,10H,1-2,7H2,(H,13,14) |
Clé InChI |
FRPLCDWEQRYLHI-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(diethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B312002.png)




![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-phenylbenzamide](/img/structure/B312013.png)

![Ethyl 4-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B312015.png)

![5-bromo-N-[4-(dimethylamino)phenyl]nicotinamide](/img/structure/B312019.png)


